5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the CAS No. 862807-13-4. It is an intermediate for the synthesis of other compounds .
Synthesis Analysis
The synthesis of this compound and similar derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The yield of the title compound was reported to be 65% .Molecular Structure Analysis
Thiazole, a key component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The compound has been found to have inhibitory activity against certain bacteria . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Synthesis of Functionalized Thiophene-Based Amides
The research conducted by Kanwal et al. (2022) explored the synthesis of pyrazole-thiophene-based amide derivatives, including 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide. They employed various methodologies and observed good yields, highlighting the structural features through computational applications. Notably, compound (9f) exhibited superior non-linear optical response compared to others in the series. This study also predicted the chemical reactivity of the compounds, with compounds (9c) and (9h) being the most chemically reactive and (9d) being the most stable (Kanwal et al., 2022).
Synthesis of Thiophene Carboxamide Derivatives
Banerjee et al. (2011) described the synthesis of bromo-benzothiophene carboxamide derivatives, emphasizing their potential as antimalarials. These compounds were effective inhibitors of Plasmodium asexual blood stages both in vitro and in vivo. The study reported that these compounds specifically impaired the development of the trophozoite stage of the intraerythrocytic cycle, holding promise for potent antimalarial development (Banerjee et al., 2011).
Nonlinear Optical Properties and DFT Calculations
Ahmad et al. (2021) investigated the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by Suzuki cross-coupling reaction. They focused on the electronic structure and non-linear optical (NLO) properties of the synthesized compounds. The study provided insights into the effect of various substituents on the values of the HOMO-LUMO energy gap and hyperpolarizability, contributing to the understanding of the NLO behavior of these compounds (Ahmad et al., 2021).
Synthesis and Anticancer Activity
Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and assessed their in vitro cytotoxicity. They observed good inhibitory activity against four cell lines, especially for products containing thiazolidinone ring or thiosemicarbazide moiety in their structures. The study provided valuable information about the anticancer potential of thiophene-2-carboxamide derivatives (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It is known that the presence of extra fluorine atoms on the benzothiazole ring makes the compounds more electron-withdrawing . This property could potentially influence the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
The inhibition of the aforementioned enzymes by benzothiazole derivatives could potentially affect a wide range of biochemical pathways, leading to their downstream effects .
Result of Action
The inhibition of various enzymes by benzothiazole derivatives could potentially lead to a wide range of effects at the molecular and cellular level .
Future Directions
Thiazole and its substituted derivatives show interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrF2N2OS2/c13-9-2-1-7(19-9)11(18)17-12-16-10-6(15)3-5(14)4-8(10)20-12/h1-4H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGJEUOFOOGTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrF2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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